1-Methyl-2-tetralone
CAS No.: 4024-14-0
Cat. No.: VC2313361
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4024-14-0 |
---|---|
Molecular Formula | C11H12O |
Molecular Weight | 160.21 g/mol |
IUPAC Name | 1-methyl-3,4-dihydro-1H-naphthalen-2-one |
Standard InChI | InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 |
Standard InChI Key | VGZQKUJGVYFKBP-UHFFFAOYSA-N |
SMILES | CC1C(=O)CCC2=CC=CC=C12 |
Canonical SMILES | CC1C(=O)CCC2=CC=CC=C12 |
Introduction
Chemical Structure and Properties
1-Methyl-2-tetralone is characterized by its bicyclic structure consisting of a fused benzene ring and a cyclohexanone ring with a methyl group at carbon position 1. This compound has the molecular formula C₁₁H₁₂O, placing it within the class of tetralones - bicyclic aromatic hydrocarbons containing a ketone functional group.
Structural Characteristics
The compound's structure features a methyl group attached to the first carbon of the tetralone backbone, distinguishing it from other tetralone derivatives. This structural arrangement creates an asymmetric center at the first carbon position, which has implications for its stereochemistry and reactivity in chemical transformations.
The positioning of the ketone group at carbon-2 and the methyl group at carbon-1 creates a unique electronic and steric environment that influences the compound's behavior in various chemical reactions. This arrangement affects the compound's ability to form enolates, undergo nucleophilic addition, and participate in other organic reactions.
Physical and Chemical Properties
Table 1 below presents the key physical and chemical properties of 1-Methyl-2-tetralone:
Property | Value |
---|---|
IUPAC Name | 1-methyl-3,4-dihydro-1H-naphthalen-2-one |
CAS Registry Number | 4024-14-0 |
Molecular Formula | C₁₁H₁₂O |
Molecular Weight | 160.21 g/mol |
InChI | InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 |
InChI Key | VGZQKUJGVYFKBP-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=O)CCC2=CC=CC=C12 |
The compound exists as a colorless to pale yellow liquid or solid, depending on temperature and purity. Its ketone functional group makes it moderately polar, affecting its solubility in various solvents. The methyl group at the first carbon position introduces steric effects that influence the compound's reactivity compared to unsubstituted tetralones.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 1-Methyl-2-tetralone, each with specific advantages depending on the desired scale, purity, and available starting materials.
Friedel-Crafts Acylation
One common approach for synthesizing 1-Methyl-2-tetralone involves the Friedel-Crafts acylation of 1-methyl-1,2,3,4-tetrahydronaphthalene with acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride. This method effectively introduces the ketone functional group at the second position of the tetralone ring.
The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. The regioselectivity of this reaction is guided by both electronic and steric factors, leading to the formation of the desired 2-ketone product.
Oxidation Methods
In industrial settings, 1-Methyl-2-tetralone is often prepared through the selective oxidation of 1-methyl-1,2,3,4-tetrahydronaphthalene. This method employs oxidizing agents such as chromic acid or potassium permanganate to achieve the transformation. The oxidation process typically targets the carbon adjacent to the methyl-substituted position, resulting in the formation of the ketone at carbon-2.
Chemical Reactions
1-Methyl-2-tetralone exhibits a diverse range of chemical reactivity, primarily centered around its ketone functional group and the aromatic ring system.
Oxidation Reactions
The ketone moiety and methyl group in 1-Methyl-2-tetralone can undergo selective oxidation under controlled conditions. One notable reaction is the formation of hydroperoxides through reaction with atmospheric oxygen. This process occurs via a triplet oxygen-mediated oxidation of the enol intermediate, resulting in the formation of 2-hydroperoxy-1-methyl-2-tetralone.
Under acidic conditions, related tetralones can undergo epoxidation reactions that lead to rearranged products. Similar reaction pathways would be expected for 1-Methyl-2-tetralone, though the methyl group at carbon-1 would influence the stereochemical outcome of such transformations.
Reduction Reactions
The ketone group in 1-Methyl-2-tetralone can be reduced to form secondary alcohols or completely reduced to alkanes depending on the reducing agent and reaction conditions employed.
Enantioselective hydrogenation using ruthenium(II) complexes with 1,4-diamine ligands has been shown to achieve stereoselective reduction of the ketone group, producing chiral alcohols with high enantiomeric excess (>90% ee). Non-selective reduction using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) primarily yields 1-methyl-2-tetralol as the product.
Substitution Reactions
The aromatic ring of 1-Methyl-2-tetralone is activated toward electrophilic aromatic substitution (EAS) reactions at specific positions. Halogenation reactions using reagents such as thionyl chloride (SOCl₂) or bromine with iron(III) chloride (Br₂/FeCl₃) typically occur at the 6- or 8-positions of the tetralone ring.
Alkylation reactions, particularly those employing phase-transfer catalysis with reagents like 1,5-dibromopentane and cinchona alkaloid-derived catalysts, have been reported to enable enantioselective alkylation with high enantiomeric excess (up to 88% ee).
Scientific Research Applications
1-Methyl-2-tetralone has found utility in various scientific research domains, serving as both a target molecule and a valuable intermediate in synthetic pathways.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, 1-Methyl-2-tetralone serves as an important building block for the construction of more complex molecular architectures. Its bifunctional nature, featuring both a ketone group and an aromatic system, makes it versatile for diverse transformations. Researchers utilize this compound as a starting material for the synthesis of natural products, pharmaceutical intermediates, and other compounds of interest.
The ketone functionality provides a reactive site for nucleophilic additions, condensations, and other carbonyl-centered reactions, while the aromatic ring allows for various substitution reactions. This combination enables the development of elaborate synthetic sequences leading to structurally diverse products.
Medicinal Chemistry
In medicinal chemistry research, 1-Methyl-2-tetralone serves as a model compound for studying the behavior of tetralone derivatives in biological systems. The tetralone scaffold is present in various bioactive compounds, making 1-Methyl-2-tetralone valuable for structure-activity relationship studies.
Research is ongoing to explore the potential of this compound as an intermediate in the synthesis of pharmaceutical agents. The asymmetric center at carbon-1 provides opportunities for developing stereochemically defined drugs with potentially enhanced efficacy and reduced side effects.
Industrial Applications
Beyond academic research, 1-Methyl-2-tetralone finds applications in industrial settings, particularly in the production of fragrances and as an intermediate in the synthesis of agrochemicals. The compound's aromatic character contributes to its potential olfactory properties, making derivatives valuable in the fragrance industry.
Biological Activity
1-Methyl-2-tetralone and related tetralone derivatives exhibit diverse biological activities that have garnered attention in pharmacological research.
Antimicrobial Properties
Research has demonstrated that tetralone derivatives, including those structurally related to 1-Methyl-2-tetralone, possess significant antimicrobial properties. Studies have shown inhibitory effects against various bacteria and fungi, though specific data on 1-Methyl-2-tetralone's efficacy against particular microbial strains is currently limited.
The antimicrobial mechanism likely involves interactions with cellular components such as membranes or essential enzymes, disrupting microbial growth and reproduction. The hydrophobic regions of the compound may facilitate penetration through microbial cell membranes, contributing to its antimicrobial activity.
Enzyme Inhibition
1-Methyl-2-tetralone and its analogs have shown potential as inhibitors of specific enzymes, notably monoamine oxidase (MAO). Inhibitory activities against MAO-B have been documented, with some derivatives exhibiting IC₅₀ values lower than 7.8 × 10⁻⁴ μM.
The mechanism of enzyme inhibition appears to involve hydrophobic interactions and hydrogen bonding with enzyme active sites. The structural features of 1-Methyl-2-tetralone, including its aromatic ring and ketone functionality, facilitate these interactions, contributing to its enzyme inhibitory potential.
Structure-Activity Relationships
Table 2: Structure-Activity Relationship Data for 1-Methyl-2-tetralone and Related Compounds
Compound | Target Enzyme/Organism | Activity (IC₅₀/MIC) | Structural Feature Contributing to Activity |
---|---|---|---|
1-Methyl-2-tetralone | MAO-B | <7.8 × 10⁻⁴ μM* | Ketone at C-2 position |
Tetralone derivatives | KB cancer cell line | 1-5 ppm | Aromatic ring system |
Related tetralones | Various bacteria | Variable | Hydrophobic regions |
*Note: Values represent those of closely related derivatives, as specific data for 1-Methyl-2-tetralone itself may vary.
The biological activity of 1-Methyl-2-tetralone is significantly influenced by structural modifications. Variations in substituents on the tetralone scaffold can dramatically alter binding affinities and biological effects. For instance, modifications that increase conjugation may reduce molecular flexibility, affecting interactions with biological targets.
Comparison with Similar Compounds
Understanding the relationship between 1-Methyl-2-tetralone and structurally related compounds provides valuable insights into the effects of structural variations on chemical and biological properties.
Structural Comparisons
1-Methyl-2-tetralone differs from other tetralone derivatives primarily due to the position of functional groups and substituents. Compared to the unsubstituted 1-tetralone and 2-tetralone, the addition of a methyl group at carbon-1 introduces significant steric effects that influence reactivity patterns.
The position of the methyl group in 1-Methyl-2-tetralone distinguishes it from 2-Methyl-1-tetralone, where the methyl group is located at carbon-2 and the ketone at carbon-1. This positional isomerism results in different electronic distributions and steric environments, leading to distinct chemical behaviors .
Reactivity Differences
The methyl group at carbon-1 in 1-Methyl-2-tetralone provides steric hindrance that affects the compound's behavior in chemical reactions. This hindrance can influence the approach of reagents to the ketone group at carbon-2, potentially altering reaction rates and stereochemical outcomes compared to unsubstituted tetralones.
In oxidation reactions, the methyl group introduces a secondary carbon center that can undergo oxidation under appropriate conditions. In reduction reactions, the presence of the methyl group creates a stereogenic center upon reduction of the ketone, leading to the formation of diastereomeric alcohols.
Comparative Properties
Table 3: Comparison of 1-Methyl-2-tetralone with Related Compounds
Property | 1-Methyl-2-tetralone | 2-Methyl-1-tetralone | 1-Tetralone | 2-Tetralone |
---|---|---|---|---|
Molecular Formula | C₁₁H₁₂O | C₁₁H₁₂O | C₁₀H₁₀O | C₁₀H₁₀O |
Molecular Weight | 160.21 g/mol | 160.21 g/mol | 146.19 g/mol | 146.19 g/mol |
Ketone Position | Carbon-2 | Carbon-1 | Carbon-1 | Carbon-2 |
Methyl Position | Carbon-1 | Carbon-2 | None | None |
Steric Hindrance | At ketone approach | At enolate formation | Minimal | Minimal |
Enolization Propensity | Reduced | Variable | High | Moderate |
These structural and property differences translate to unique applications and behaviors in chemical and biological systems. For instance, 2-hydroxy-2-methyl-1-tetralone, a related compound, has been investigated as a potential chiral auxiliary for the epimerization or deracemization of alpha-amino acids, highlighting the utility of tetralone derivatives in asymmetric synthesis .
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